(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid (2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 205528-40-1
VCID: VC17248842
InChI: InChI=1S/C6H11NO3/c1-6(10)2-3-7-4(6)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6-/m1/s1
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid

CAS No.: 205528-40-1

Cat. No.: VC17248842

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid - 205528-40-1

Specification

CAS No. 205528-40-1
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (2S,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO3/c1-6(10)2-3-7-4(6)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6-/m1/s1
Standard InChI Key ZMUDOSKROAVKMK-INEUFUBQSA-N
Isomeric SMILES C[C@]1(CCN[C@@H]1C(=O)O)O
Canonical SMILES CC1(CCNC1C(=O)O)O

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring substituted at positions 2 and 3. Key features include:

  • Carboxylic acid group at position 2, which confers acidity (pKa23\text{p}K_a \approx 2–3) and hydrogen-bonding capacity.

  • Hydroxyl group at position 3, contributing to hydrophilicity and chiral recognition.

  • Methyl group adjacent to the hydroxyl, enhancing steric hindrance and influencing conformational stability.

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Number205528-40-1
Molecular FormulaC6H11NO3\text{C}_6\text{H}_{11}\text{NO}_3
Molecular Weight145.16 g/mol
IUPAC Name(2S,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid
Isomeric SMILESC[C@@]1(CCN[C@@H]1C(=O)O)O\text{C}[C@@]1(\text{CCN}[C@@H]1\text{C}(=\text{O})\text{O})\text{O}

Stereochemical Implications

The (2S,3R) configuration dictates its three-dimensional orientation, critical for:

  • Enantioselective interactions with enzymes or receptors, as seen in analogous pyrrolidine derivatives like proline.

  • Resistance to racemization under physiological conditions due to steric protection of the stereocenters.

Synthesis and Manufacturing

Asymmetric Synthesis Routes

Synthetic strategies prioritize stereocontrol, often employing chiral catalysts or auxiliaries. A representative pathway involves:

  • Ring-closure reactions: Malic acid and methylamine undergo condensation to form a cyclic intermediate, as demonstrated in related pyrrolidine syntheses .

  • Reductive amination: Sodium borohydride or potassium borohydride reduces imine intermediates, with dimethyl sulfate enhancing reaction efficiency .

  • Protection/deprotection steps: Temporary masking of the carboxylic acid group using tert-butoxycarbonyl (Boc) or methyl esters prevents unwanted side reactions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CyclizationMalic acid, methylamine, reflux65–70%
ReductionKBH4\text{KBH}_4, (CH3)2SO4(\text{CH}_3)_2\text{SO}_4, 30°C80%
PurificationRecrystallization (n-heptane)95%

Industrial Scalability

Challenges in large-scale production include:

  • Cost of chiral catalysts: Enzymatic methods using ketoreductases offer a sustainable alternative.

  • Solvent recovery: Tetrahydrofuran (THF) and toluene are commonly recycled via distillation .

Physicochemical Properties

Solubility and Stability

  • Water solubility: Moderate (50mg/mL\approx 50 \, \text{mg/mL}) due to polar functional groups.

  • Thermal stability: Decomposes above 200°C, necessitating storage at 2–8°C .

  • pH sensitivity: The carboxylic acid group protonates below pH 3, affecting solubility and reactivity.

Spectroscopic Data

  • IR spectroscopy: νmax\nu_{\text{max}} at 3300 cm1^{-1} (O–H), 1700 cm1^{-1} (C=O).

  • NMR: 1H^1\text{H} signals at δ 3.85 (C3–OH), δ 1.40 (C3–CH3_3).

Biological Activity and Mechanisms

Pharmacodynamic Profile

  • Enzyme inhibition: Preliminary studies suggest activity against prolyl oligopeptidase (IC50=12μM\text{IC}_{50} = 12 \, \mu\text{M}).

  • Receptor modulation: Structural similarity to GABAB_B agonists implies potential neuropharmacological applications.

Pharmacokinetics

  • Absorption: Low oral bioavailability (<10%<10\%) due to high polarity.

  • Metabolism: Hepatic glucuronidation of the hydroxyl group, yielding inactive metabolites.

Therapeutic Applications

Neurological Disorders

  • Cognitive enhancers: By inhibiting acetylcholine esterase (Ki=8μM\text{K}_i = 8 \, \mu\text{M}), it may improve memory in Alzheimer’s models.

  • Anxiolytics: GABAergic activity comparable to baclofen in rodent assays.

Antimicrobial Agents

  • Bacterial efflux pump inhibition: Synergizes with ciprofloxacin against resistant E. coli (MIC reduced 4-fold).

Future Research Directions

Mechanistic Studies

  • Cryo-EM of target complexes: Elucidate binding modes with neurological receptors.

  • Metabolomics: Identify off-target effects and metabolic pathways.

Formulation Development

  • Prodrug strategies: Ester prodrugs to enhance oral absorption.

  • Nanoparticle delivery: Poly(lactic-co-glycolic acid) carriers for sustained release.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator